molecular formula C8H17N3O2 B4614596 N-methyl-N'-[2-(4-morpholinyl)ethyl]urea

N-methyl-N'-[2-(4-morpholinyl)ethyl]urea

Cat. No.: B4614596
M. Wt: 187.24 g/mol
InChI Key: OLDCAYARIJWWEC-UHFFFAOYSA-N
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Description

N-methyl-N'-[2-(4-morpholinyl)ethyl]urea is a useful research compound. Its molecular formula is C8H17N3O2 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 187.132076794 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

N-methyl-N'-[2-(4-morpholinyl)ethyl]urea derivatives have been explored for their potential in synthesizing compounds with significant antibacterial activity. For instance, 3-substituted-6-(3-ethyl-4-methylanilino)uracils, synthesized through direct alkylation and subsequent chemical reactions involving morpholine, demonstrated potent inhibitory effects on bacterial DNA polymerase IIIC and exhibited substantial antibacterial efficacy against Gram-positive bacteria. These compounds have shown promise in protecting mice from lethal infections, highlighting their potential in developing new antibacterial drugs (Zhi et al., 2005).

Directed Lithiation and Chemical Reactions

The directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea showcases the compound's reactivity and utility in organic synthesis. This process involves the lithiation of nitrogen and adjacent positions to the directing group, facilitating the production of various substituted products. Such reactions underline the versatility of this compound derivatives in synthesizing complex molecules (Smith et al., 2013).

Antimicrobial Properties

Research on N-alkyl substituted urea derivatives has revealed their potential as antimicrobial agents. Compounds bearing the morpholine moiety, in particular, have shown enhanced activities against both bacterial and fungal pathogens. The presence of fluoro substituents on the phenyl ring significantly boosts their antimicrobial efficacy, suggesting the role of this compound derivatives in developing new antimicrobial treatments (Zheng et al., 2010).

Enzyme Inhibition

This compound derivatives have been evaluated for their enzyme inhibition properties, particularly against acetylcholinesterase and carbonic anhydrase. These enzymes are crucial in various physiological processes, and their inhibition can have therapeutic implications in diseases like Alzheimer's. The synthesized cyclic urea derivatives from urea and other components have demonstrated effective inhibition profiles, suggesting their potential in drug development (Sujayev et al., 2016).

Properties

IUPAC Name

1-methyl-3-(2-morpholin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-9-8(12)10-2-3-11-4-6-13-7-5-11/h2-7H2,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDCAYARIJWWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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